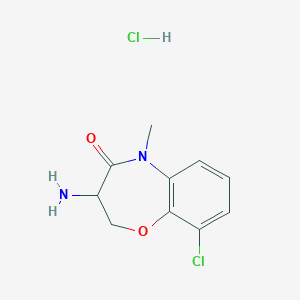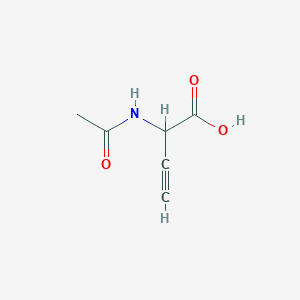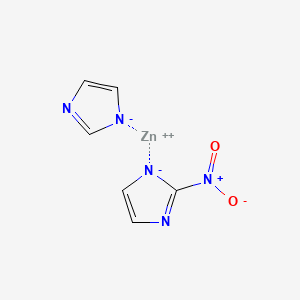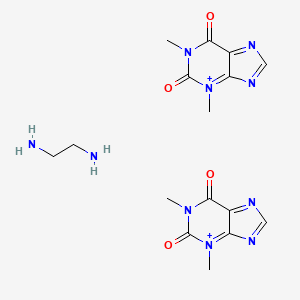
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms. The presence of amino, chloro, and methyl substituents further enhances its chemical reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-chlorobenzophenone with methylamine in the presence of a suitable catalyst can lead to the formation of the desired benzoxazepine ring. The reaction conditions often involve refluxing in an organic solvent such as toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: The parent compound without the hydrochloride group.
9-Chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the amino group.
3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the chloro group.
Uniqueness
The presence of both amino and chloro substituents in 3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride enhances its chemical reactivity and potential for diverse applications. This combination of functional groups is not commonly found in similar compounds, making it unique and valuable for specific research and industrial purposes .
Eigenschaften
Molekularformel |
C10H12Cl2N2O2 |
|---|---|
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
3-amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c1-13-8-4-2-3-6(11)9(8)15-5-7(12)10(13)14;/h2-4,7H,5,12H2,1H3;1H |
InChI-Schlüssel |
JAMDNDCSHIXTKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=CC=C2)Cl)OCC(C1=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)

![(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)


![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
![6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14782571.png)



![Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate](/img/structure/B14782586.png)
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)
